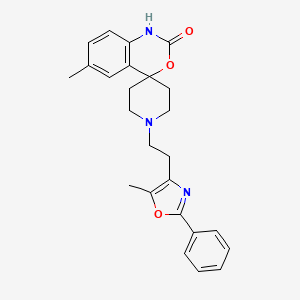
RS 504393
概要
説明
RS 504393 は、CCR2 受容体に特異的に作用する高選択的ケモカイン受容体拮抗薬です。 MCP-1 ケモタキシスと腎臓の虚血再灌流障害を阻害する能力で知られています 。 この化合物は、C₂₅H₂₇N₃O₃の分子式と417.51 g/molの分子量を持ちます .
科学的研究の応用
RS 504393 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Employed in research to understand the role of CCR2 in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors.
作用機序
RS 504393 は、CCR2 受容体に選択的に結合することによりその効果を発揮し、その天然のリガンドである MCP-1 の結合を阻害します。 この阻害は、ケモタキシスと炎症に関与する下流のシグナル伝達経路の活性化を防ぎます 。 この化合物は、CCR1 に比べて CCR2 に対して 700 倍強い結合親和性を示します .
類似の化合物との比較
This compound は、CCR2 受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。
RS 102895: 化学構造は異なるが、同様の生物学的活性を有する別の CCR2 拮抗薬。
INCB3344: 抗炎症作用を持つ研究で使用される CCR2 拮抗薬。
BMS-813160: 炎症性疾患の治療におけるより幅広い用途を持つ、CCR2/CCR5 の二重拮抗薬
This compound は、その高い選択性と効力により、科学研究と潜在的な治療用途において貴重なツールとなっています。
生化学分析
Biochemical Properties
RS 504393 interacts with the CCR2 chemokine receptor, showing a 700-fold greater binding affinity for CCR2 compared to CCR1 . It inhibits MCP-1 chemotaxis with an IC50 value of 330 nM . This interaction between this compound and the CCR2 receptor plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, this compound has been shown to abolish the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart in a chronic heart failure mouse model .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CCR2 chemokine receptor. It acts as a highly selective antagonist, inhibiting the chemotaxis of MCP-1, a chemokine that recruits monocytes, memory T cells, and dendritic cells to the sites of inflammation produced by either tissue injury or infection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to significantly reduce the recruitment of circulating CFU-GM progenitors to the spleen in tumor-bearing mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a chronic heart failure mouse model induced by pressure overload, treatment with this compound (2 mg/kg, i.p.) significantly abolished the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart at the end of one week of post-TAC .
準備方法
RS 504393 は、さまざまな試薬と条件を含む一連の化学反応によって合成されます。 合成経路は通常、この化合物の重要な特徴であるスピロベンゾキサジン-ピペリジノン構造の形成を伴います 。this compound の工業生産方法は広く文書化されていませんが、一般的には研究目的で実験室で生産されます。
化学反応の分析
RS 504393 は、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compound は、次のような幅広い科学研究への応用があります。
化学: ケモカイン受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 炎症や免疫応答を含むさまざまな生物学的プロセスにおけるCCR2の役割を理解するための研究に使用されます。
類似化合物との比較
RS 504393 is unique in its high selectivity for the CCR2 receptor. Similar compounds include:
RS 102895: Another CCR2 antagonist with a different chemical structure but similar biological activity.
INCB3344: A CCR2 antagonist used in research for its anti-inflammatory properties.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNICNWASXKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433290 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-15-3 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300816-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


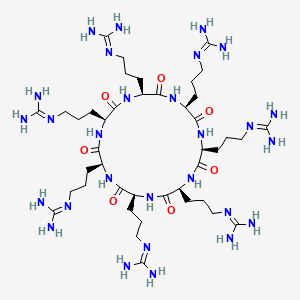
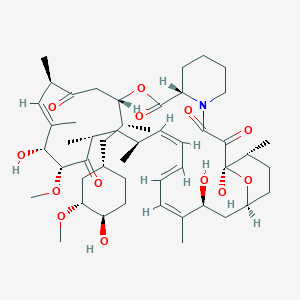
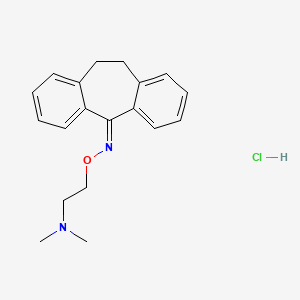
![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)
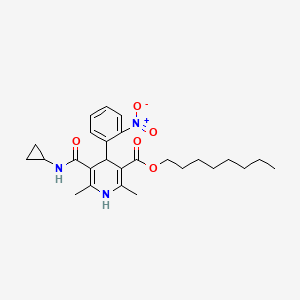
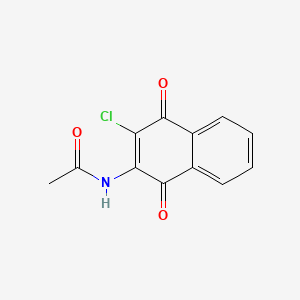
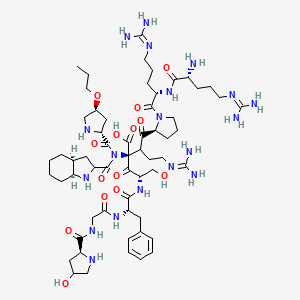
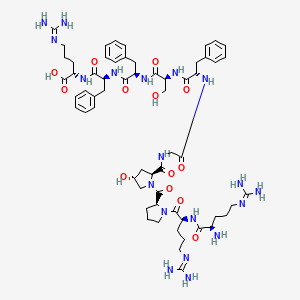
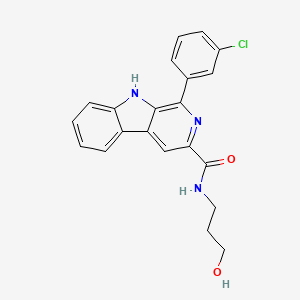
![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)
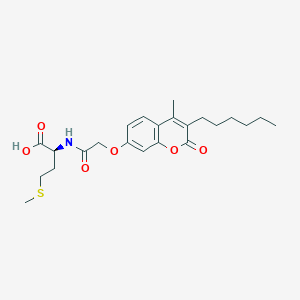

![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)

